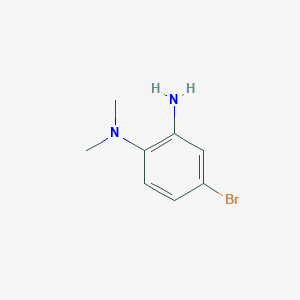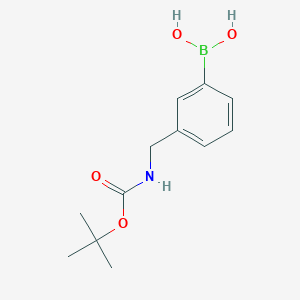
Ácido 3-(N-Boc-aminometil)fenilborónico
Descripción general
Descripción
3-(N-Boc-aminomethyl)phenylboronic acid, also known as 3-(Boc-amino)phenylboronic acid pinacol ester, is a chemical compound with the empirical formula C17H26BNO4 . It is a derivative of phenylboronic acid, where the phenyl group is substituted with an aminomethyl group protected by a Boc (tert-butoxycarbonyl) group .
Molecular Structure Analysis
The molecular structure of 3-(N-Boc-aminomethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group and an aminomethyl group. The aminomethyl group is protected by a Boc group, which is a carbamate functional group . The molecular weight of the compound is 251.09 .Physical And Chemical Properties Analysis
3-(N-Boc-aminomethyl)phenylboronic acid is a solid compound . It has a molecular weight of 251.09 . The compound has a SMILES string ofCC(C)(C)OC(=O)NCc1cccc(c1)B(O)O . The InChI key of the compound is YHAQUGOSDQZIMA-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Síntesis Química
El ácido 3-(N-Boc-aminometil)fenilborónico se utiliza en la síntesis de varios compuestos orgánicos . Es una molécula única que puede reconocer selectivamente moléculas que contienen cis-diol a través de una reacción covalente reversible .
Enriquecimiento de Moléculas que Contienen Cis-Diol
Este compuesto se ha utilizado en el desarrollo de materiales de afinidad de boronato (BAM), que están ganando atención en los campos de la separación, la detección, la imagenología, el diagnóstico y la administración de fármacos . Estos BAM muestran una alta selectividad a las moléculas que contienen cis-diol .
Desarrollo de BAM de Alta Selectividad
El compuesto se ha utilizado en la síntesis de polímeros funcionalizados con ácido fenilborónico (PBA) utilizando N,N'-metilbisacrilamida (MBAA) como reticulante . Estos polímeros muestran una selectividad ultraalta a las moléculas que contienen cis-diol .
Estudios de Afinidad de Unión
Los polímeros funcionalizados con PBA sintetizados utilizando este compuesto han mostrado una alta afinidad de unión con constantes de disociación de 2.0×10^–4 M y 9.8×10^–5 M para adenosina y catecol, respectivamente .
Extracción de Nucleósidos
Los polímeros funcionalizados con PBA sintetizados utilizando este compuesto se han utilizado para la extracción de nucleósidos. Las tasas de recuperación para la extracción de nucleósidos por este polímero fueron altas .
Detección e Imagenología
El compuesto se puede utilizar en la producción de nanopartículas de BAM fluorescentes para la detección e imagenología .
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and other biomolecules that contain cis-diol groups . This interaction can lead to changes in the activity of these biomolecules, potentially influencing various biological processes.
Biochemical Pathways
Boronic acids are known to be involved in a variety of biochemical processes due to their ability to interact with biomolecules containing cis-diol groups . These interactions can influence the function of these biomolecules and potentially affect downstream biochemical pathways.
Pharmacokinetics
It’s known that the ph strongly influences the rate of hydrolysis of boronic acids, which can impact their bioavailability .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of 3-(N-Boc-aminomethyl)phenylboronic acid . For instance, the rate of hydrolysis of boronic acids is considerably accelerated at physiological pH, which can impact their stability and activity .
Propiedades
IUPAC Name |
[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAQUGOSDQZIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395016 | |
| Record name | 3-(N-Boc-aminomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199609-62-6 | |
| Record name | 3-(N-Boc-aminomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Aminomethyl)benzeneboronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azaspiro[4.5]decane](/img/structure/B180396.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B180398.png)

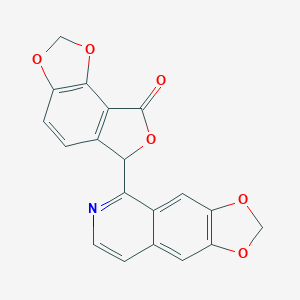

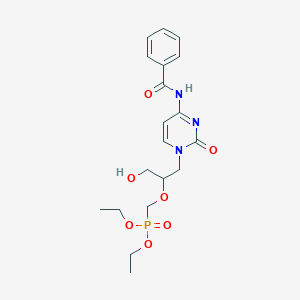
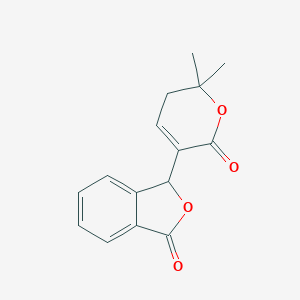
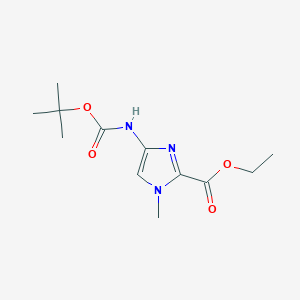
![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)



